molecular formula C18H15NOS4 B187245 Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone CAS No. 4595-67-9

Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No. B187245
CAS RN: 4595-67-9
M. Wt: 389.6 g/mol
InChI Key: WEIUDNTXUBFJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone is a chemical compound that has gained significant interest in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.

Mechanism Of Action

The mechanism of action of thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.

Biochemical And Physiological Effects

Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has shown to have various biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines and chemokines in animal models. It has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has advantages and limitations for lab experiments. Its advantages include its potential as a therapeutic agent for cancer and inflammation. Its limitations include its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone. These include further studies on its mechanism of action, its potential as a therapeutic agent for other diseases, and the development of more efficient synthesis methods. Additionally, the use of thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone in combination with other drugs or therapies should be explored to determine its potential as a synergistic agent.
Conclusion:
In conclusion, thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has shown promising results in various scientific research applications. Its potential as a therapeutic agent for cancer and inflammation makes it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has been achieved using different methods. One of the methods involves the reaction of 2-bromo thiophene with 2-amino-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline-3-thione in the presence of a base. This is followed by the reaction with 5-chloroacetyl-2-methoxybenzene in the presence of a catalyst to obtain the final product.

Scientific Research Applications

Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has shown potential in various scientific research applications. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in various animal models.

properties

CAS RN

4595-67-9

Product Name

Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

Molecular Formula

C18H15NOS4

Molecular Weight

389.6 g/mol

IUPAC Name

thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C18H15NOS4/c1-10-6-7-11-12(9-10)19(16(20)13-5-4-8-22-13)18(2,3)15-14(11)17(21)24-23-15/h4-9H,1-3H3

InChI Key

WEIUDNTXUBFJAJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=CS4)(C)C)SSC3=S

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=CS4)(C)C)SSC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.